D-Glutamic acid, 5-methyl ester

Description

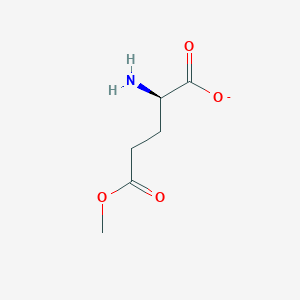

D-Glutamic acid, 5-methyl ester (CAS 6461-04-7) is a chiral derivative of glutamic acid where the γ-carboxyl group (position 5) is esterified with a methyl group. Its IUPAC name is (R)-2-amino-5-methoxy-5-oxopentanoic acid, and it is structurally characterized by the D-configuration at the α-carbon, distinguishing it from the naturally prevalent L-form . This compound is synthesized via esterification of D-glutamic acid, often through reactions involving methanol and acid catalysts, or via enzymatic methods .

Key applications include:

- Pharmaceutical intermediates: Used in synthesizing urea-based prostate-specific membrane antigen (PSMA) inhibitors .

- Supramolecular chemistry: Serves as a chiral selector in synthetic receptors targeting bacterial peptides (e.g., Cbz-D-Ala-D-Ala) .

- Polymer synthesis: Acts as a monomer for polydisperse poly-γ-D-glutamyl capsules in Bacillus licheniformis .

Properties

Molecular Formula |

C6H10NO4- |

|---|---|

Molecular Weight |

160.15 g/mol |

IUPAC Name |

(2R)-2-amino-5-methoxy-5-oxopentanoate |

InChI |

InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/p-1/t4-/m1/s1 |

InChI Key |

ZGEYCCHDTIDZAE-SCSAIBSYSA-M |

Isomeric SMILES |

COC(=O)CC[C@H](C(=O)[O-])N |

Canonical SMILES |

COC(=O)CCC(C(=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Esterification of Glutamic Acid with Methanol and Acid Catalysis

One of the primary methods for preparing glutamic acid 5-methyl ester involves the esterification of glutamic acid using methanol in the presence of a strong acid catalyst such as sulfuric acid. This process is well-documented and optimized for industrial scale production.

-

- L-Glutamic acid is dissolved in methanol.

- Sulfuric acid (H₂SO₄) is added as a catalyst, typically in the range of 3%–20% mole ratio relative to glutamic acid.

- The reaction is carried out at mild temperatures (~30°C) for about 1 hour.

- After esterification, excess sulfuric acid is neutralized and removed using barium hydroxide (Ba(OH)₂).

- Methanol is recovered by distillation for reuse.

- The resulting mixture is crystallized to yield L-glutamic acid 5-methyl ester with purity exceeding 98%.

Environmental and Economic Advantages:

- The method allows for recovery and reuse of methanol (up to 95% recovery rate).

- Neutralization with Ba(OH)₂ and subsequent filtration removes sulfuric acid as barium sulfate, minimizing environmental impact.

- The process is simple, cost-effective, and suitable for large-scale production.

-

- Product yield exceeds 60%.

- Purity surpasses 98%, suitable for further synthetic applications.

| Parameter | Condition/Value |

|---|---|

| Catalyst | Sulfuric acid (3–20 mol%) |

| Temperature | ~30°C |

| Reaction time | 1 hour |

| Methanol recovery | >95% |

| Product purity | >98% |

| Yield | >60% |

Source: Chinese Patent CN1332152A, 2000

Neutralization and Isolation Using Alkali Metal Bases

Following esterification, the glutamic acid 5-methyl ester is initially present as a sulfate salt. To obtain the free ester, neutralization is performed using alkali metal hydroxides, carbonates, or bicarbonates.

-

- Neutralization agents include sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), or potassium bicarbonate (KHCO₃).

- The reaction mixture is neutralized with aqueous solutions of these bases.

- The resulting alkali metal sulfate precipitates out as a crystalline solid, which is removed by filtration.

- The free glutamic acid 5-methyl ester remains in solution and can be isolated by standard techniques.

-

- Traditional methods used amines as bases, which are costly and require complex recovery steps.

- Alkali metal bases are inexpensive, readily available, and simplify the process.

| Neutralizing Agent | Role | Notes |

|---|---|---|

| Alkali metal hydroxides | Neutralize sulfuric acid | Preferred: NaOH, KOH |

| Alkali metal carbonates | Neutralize sulfuric acid | Preferred: Na₂CO₃ |

| Alkali metal bicarbonates | Neutralize sulfuric acid | Preferred: KHCO₃ |

| Precipitate formed | Alkali metal sulfate | Removed by filtration |

Source: German Patent DE2158562C3, 1999

Synthesis of D-Glutamic Acid 5-Methyl Ester via Chiral Resolution and Esterification of Pidolidone Derivatives

A more specialized method for preparing D-glutamic acid 5-methyl ester involves the use of Pidolidone as a starting material, followed by esterification, racemization, chiral resolution, hydrolysis, and ion-exchange purification steps.

| Step | Description |

|---|---|

| 1 | Esterification: Pidolidone reacts with methanol under hydrogen chloride catalysis at ~25°C for 2–5 hours to form Pidolidone-γ-methyl esters. |

| 2 | Chiral Resolution: Pidolidone-γ-methyl esters are dissolved in butyric acid, mixed with resolving agent D-tartrate and racemization catalyst salicylic aldehyde, then heated (80–90°C) for 6–10 hours to form D-glutamic acid ester-D-tartrate diastereoisomeric salt. |

| 3 | Isolation: After cooling, the D-glutamic acid ester-D-tartrate salt precipitates and is filtered. |

| 4 | Hydrolysis and Purification: The salt is hydrolyzed in aqueous hydrochloric acid at ~80°C, followed by separation using cation exchange resin to yield D-glutamic acid with high chiral purity. |

| Embodiment | Pidolidone (g) | D-Tartrate (g) | Reaction Temp. (°C) | Reaction Time (h) | D-Glu Yield (g) | Chiral Purity (%) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 160 | 151 | 85 | 8 | 125.6 | 99.7 | 85.44 |

| 2 | 221 | 226 | 82 | 6 | 190 | 99.5 | 85.97 |

| 3 | 295 | 297 | 88 | 9 | 248 | 99.6 | 84.06 |

| 4 | 323 | 350 | 85–90 | 6–10 | Not specified | Not specified | Not specified |

- Advantages:

- High chiral purity (>99.5%) of D-glutamic acid.

- Good yields (~85%).

- Suitable for industrial production with controlled reaction parameters.

Source: Chinese Patent CN103641728B, 2013

Comparative Analysis of Preparation Methods

| Aspect | Esterification with Methanol & H₂SO₄ | Neutralization with Alkali Metal Bases | Pidolidone-Based Chiral Resolution Method |

|---|---|---|---|

| Starting Material | L-Glutamic acid | Glutamic acid 5-methyl ester sulfate | Pidolidone |

| Catalyst/Resolving Agent | Sulfuric acid | Alkali metal hydroxides/carbonates | Hydrogen chloride, D-tartrate, salicylic aldehyde |

| Reaction Conditions | Mild temperature (~30°C), 1 hour | Aqueous neutralization | 25–90°C, 2–10 hours |

| Product Purity | >98% | Free ester isolated | >99.5% chiral purity D-glutamic acid |

| Yield | >60% | Not specified | ~85% |

| Environmental Impact | Methanol recovery, BaSO₄ precipitation | Use of inexpensive bases, easy filtration | Multiple steps, ion-exchange purification |

| Industrial Suitability | High | High | High, but more complex |

Summary and Recommendations

The esterification of glutamic acid with methanol catalyzed by sulfuric acid followed by neutralization with alkali metal bases is a well-established, cost-effective, and environmentally friendly method for producing glutamic acid 5-methyl ester, particularly the L-isomer.

For D-glutamic acid 5-methyl ester , the Pidolidone-based method involving chiral resolution with D-tartrate salts and racemization catalysts offers high enantiomeric purity and good yields, suitable for pharmaceutical-grade production.

The choice of method depends on the desired isomer, purity requirements, scale of production, and cost considerations.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: D-Glutamic acid, 5-methyl ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products:

Oxidation: Oxidized derivatives of D-glutamic acid.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the ester group.

Scientific Research Applications

Chemical Properties and Structure

D-Glutamic acid, 5-methyl ester is an ester derivative of D-glutamic acid with a molecular formula of CHNO and a molecular weight of approximately 161.16 g/mol. The methyl ester group at the fifth carbon position alters its solubility and reactivity compared to other forms of glutamic acid.

Neurotransmission Studies

This compound has been studied for its potential role in neurotransmission. Research indicates that D-glutamate may influence signaling pathways in certain organisms, particularly in bacterial chemotaxis . This property makes it a valuable tool for studying neurotransmitter functions.

Biochemical Research

This compound is utilized in biochemical research to understand amino acid metabolism and cellular processes. It has been involved in studies examining the metabolic pathways of glutamate and its derivatives, providing insights into their roles in health and disease .

Pharmaceutical Development

This compound serves as an intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to neurotransmitters enhances drug efficacy and specificity .

Table: Comparison of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Glutamic Acid | Amino Acid | Naturally occurring; primary neurotransmitter |

| D-Glutamic Acid | Amino Acid | Stereoisomer of L-glutamate; less biologically active |

| This compound | Methyl Ester | Specific methylation alters solubility and reactivity |

| N-Boc-D-Glutamic Acid, 5-Methyl Ester | Protected Amino Acid | Used for peptide synthesis; provides stability |

Nutritional Supplements

The compound is also employed in nutritional supplements aimed at enhancing mental performance and overall brain health. Its incorporation into formulations targets cognitive function improvement .

Case Study 1: Isolation from Escherichia coli

A study isolated glutamic acid 5-methyl ester from an Escherichia coli protein involved in chemotaxis. The isolation process included enzymatic digestion and chromatography techniques, confirming the compound's identity through various analytical methods .

Case Study 2: Antifungal Activity

Research on rare peptaibols containing glutamic acid methyl esters from Sepedonium ampullosporum demonstrated promising antifungal and anticancer activities, highlighting the potential therapeutic applications of derivatives of D-glutamic acid .

Food Industry

This compound acts as a flavor enhancer in food formulations. It improves taste profiles while maintaining safety standards .

Cosmetic Formulations

In skincare products, this compound is valued for its moisturizing properties, contributing to improved skin hydration and texture .

Agricultural Applications

Research explores the use of this compound in developing fertilizers and growth enhancers to promote plant growth and improve crop yields .

Mechanism of Action

Molecular Targets and Pathways: D-Glutamic acid, 5-methyl ester exerts its effects primarily through interactions with glutamate receptors. It activates both ionotropic and metabotropic glutamate receptors, including non-NMDA (AMPA and kainate) and NMDA receptors . These interactions play a crucial role in neurotransmission and various cellular processes.

Comparison with Similar Compounds

Stereochemical Variants: D- vs. L-Glutamic Acid Derivatives

The stereochemistry of glutamic acid derivatives significantly impacts their biological and chemical properties:

Key Finding : The D-form’s resistance to enzymatic degradation makes it suitable for stable polymer synthesis, while the L-form is preferred in enzyme-mediated conjugation .

Ester Substituent Effects: Methyl vs. Benzyl vs. tert-Butyl

The choice of ester group influences solubility, stability, and reactivity:

Key Finding : Methyl esters balance reactivity and solubility for drug synthesis, while bulky esters (e.g., tert-butyl) enhance stability for intermediates .

Positional Isomerism: γ- vs. α-Esterification

Esterification at different carboxyl groups alters chemical behavior:

Key Finding : γ-Esterification is critical for stable polymer formation and drug design, while α-esters are less biologically relevant .

Carboxylic Acid vs. Ester Derivatives

The presence of a free carboxyl group versus an ester modulates bioactivity:

| Compound | MIC against M. tuberculosis | Cell Penetration |

|---|---|---|

| 5-Methyl Ester | 0.06 mg/mL (active) | High (neutral form) |

| Carboxylic Acid | 16 mg/mL (inactive) | Low (zwitterionic) |

Key Finding : Esterification improves cell membrane permeability by reducing polarity, enhancing antimicrobial activity .

Q & A

Q. What are the optimal synthetic routes for producing enantiomerically pure D-glutamic acid, 5-methyl ester?

Methodological Answer:

- Palladium-mediated reduction of thiol esters derived from L-glutamic acid 5-methyl ester is a robust method for synthesizing aldehydes or ketones with high enantiomeric purity. For example, triethylsilane and 10% Pd/C in acetone or CH₂Cl₂ under argon yield dimethyl acetals in 95% yield without racemization .

- Enantiopurity validation : Use H-NMR analysis of derivatives (e.g., (R)-(+)-α-methylbenzylamide) to confirm optical purity. A singlet at 3.33 ppm indicates no racemization, while split peaks suggest impurities .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Stability assays : Conduct accelerated degradation studies using HPLC or LC/MS with a UPLC BEH Amide column. Monitor ester hydrolysis under acidic (pH < 3), neutral (pH 7.8), and alkaline (pH > 9) conditions at 37°C .

- Interaction analysis : Evaluate formulation compatibility by co-incubating with common excipients (e.g., metal ions, surfactants) to identify destabilizing interactions .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

Methodological Answer:

- LC/MS with isotopic labeling : Use deuterium-labeled amino acids as internal standards. Optimize separation using a BEH Amide column and acetonitrile:water gradients (80:20 v/v) to resolve ester derivatives from endogenous glutamic acid .

- Validation parameters : Include limits of detection (LOD < 0.1 ng/mL), linearity (R² > 0.99), and recovery rates (85–115%) for method robustness .

Advanced Research Questions

Q. How does the ester bond in this compound influence its interaction with cytochrome P450 enzymes?

Methodological Answer:

- Computational modeling : Perform QM/MM simulations to analyze the ester bond’s role in substrate binding to CYP4F2. Compare docking energies of this compound versus non-ester analogs .

- Mutagenesis studies : Replace glutamic acid residues (e.g., Glu310 in CYP4B1) with alanine or aspartate to assess hydroxylation efficiency. Reduced activity in mutants (e.g., E310D) confirms covalent heme-ester bonding is critical for catalytic selectivity .

Q. What experimental strategies resolve contradictions in reported enantiomeric effects of this compound in PSMA inhibitor design?

Methodological Answer:

- Comparative synthesis : Synthesize both (S)- and (R)-configured analogs via urea-based routes using L- or D-glutamic acid di-tert-butyl ester. Test binding affinity via competitive inhibition assays with Ga-PSMA-11 .

- Data normalization : Account for batch variability by standardizing tert-butyl ester coupling conditions (e.g., triphosgene stoichiometry, reaction time) .

Q. How can molecular dynamics (MD) simulations predict the hydrolytic degradation pathways of this compound?

Methodological Answer:

- Force field parameterization : Use AMBER or CHARMM to model ester hydrolysis. Simulate water accessibility to the ester bond under physiological conditions (310 K, 0.15 M NaCl) .

- Transition state analysis : Identify key intermediates (e.g., tetrahedral oxyanion) using metadynamics. Compare activation energies for acid- versus base-catalyzed hydrolysis .

Data Contradictions and Resolution

Q. Why do some studies report divergent enantiomeric stability for this compound?

Resolution :

- Source of variability : Differences in reaction solvents (e.g., acetone vs. CH₂Cl₂) and silane reducing agents (triethylsilane vs. phenylsilane) impact racemization rates. Standardize conditions to 10% Pd/C and triethylsilane in anhydrous acetone .

- Analytical artifacts : Ensure NMR samples are degassed and analyzed immediately to prevent oxidation-induced chirality loss .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.